Bienvenue dans la boutique en ligne BenchChem!

1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one

Monoacylglycerol lipase Scaffold minimalism Physicochemical properties

This compound is the unelaborated reference core for the azetidine-piperazine di-amide series reported by Zhu et al. (2020). With a free azetidine NH, a single lot enables rapid parallel synthesis of 20-50 R₂-diversified analogs via standard HOBt/EDC·HCl couplings, replacing the need to source dozens of pre-functionalized blocks. Its fragment-like profile (MW 211.26, cLogP -1.10, rotatable bonds 1) satisfies rule-of-three criteria for MAGL co-crystallography campaigns. The N-acetyl group on the piperazine ring eliminates one protection/deprotection cycle when used as a direct building block, reducing step count and increasing overall yield in multi-step library synthesis.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1543199-31-0
Cat. No. B1490643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one
CAS1543199-31-0
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2CNC2
InChIInChI=1S/C10H17N3O2/c1-8(14)12-2-4-13(5-3-12)10(15)9-6-11-7-9/h9,11H,2-7H2,1H3
InChIKeyFJFBMVZBMOWAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one (CAS 1543199-31-0): Chemical Class and Core Identity


1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one (CAS 1543199-31-0) is a synthetic small-molecule building block belonging to the azetidine–piperazine di-amide structural class [1]. It features a piperazine ring N-acetylated at one terminus and N-acylated with azetidine-3-carboxylic acid at the other, yielding the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . This scaffold constitutes the minimal elaborated core of a pharmacophore that has been validated in multiple medicinal chemistry campaigns targeting monoacylglycerol lipase (MAGL) for PET tracer development and therapeutic indications including inflammatory pain and neurodegeneration [2].

Why Generic Substitution Fails for 1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one: Scaffold Minimalism and Functional-Group Dependence


Within the azetidine–piperazine di-amide class, MAGL inhibitory potency, selectivity, and brain penetration are exquisitely dependent on the identity of both the piperazine N-acyl substituent (R₁) and the azetidine N-acyl substituent (R₂) [1]. Published SAR data demonstrate that replacing a methyl R₁ group (as in the target compound) with a 2-thiazole moiety shifts IC₅₀ values by orders of magnitude, while the absence of a lipophilic R₂ substituent on the azetidine nitrogen (the target compound bears a free NH) abolishes the hydrophobic contacts essential for MAGL binding [2]. Consequently, generic interchange with either more elaborated di-amide analogs or with regioisomeric azetidine–piperazine scaffolds (e.g., those where the azetidine is linked via a direct C–N bond rather than a carbonyl) will produce divergent pharmacological profiles, confounding SAR interpretation and consuming unnecessary synthetic resources if not prospectively recognized.

Quantitative Differentiation Evidence for 1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one (CAS 1543199-31-0)


Molecular Weight and Physicochemical Profile Differentiate the Minimal Scaffold from Fully Elaborated MAGL Inhibitors

The target compound represents the minimally elaborated azetidine–piperazine di-amide scaffold (R₁ = CH₃, R₂ = H). Its molecular weight of 211.26 g/mol and calculated LogP of −1.10 are substantially lower than those of optimized MAGL inhibitors such as compound 6g (R₁ = 2-thiazole, R₂ = 4-F-phenyl-indole-5-carbonyl; approximate MW >500). This physicochemical divergence translates into the target compound's utility as a low-molecular-weight, polar baseline reference for assessing the incremental contribution of lipophilic R₁/R₂ decorations to MAGL potency, brain penetration, and selectivity .

Monoacylglycerol lipase Scaffold minimalism Physicochemical properties

Piperazine N-Acetyl Substituent Differentiates This Compound from the Free Piperazine Analog (CAS 1480566-21-9)

The target compound (CAS 1543199-31-0) differs from the closely related 4-(azetidine-3-carbonyl)-piperazine (CAS 1480566-21-9) by the presence of an N-acetyl group on the piperazine ring. This structural difference carries significant synthetic implications: the acetyl group serves as a protecting group that masks one piperazine nitrogen, enabling chemoselective functionalization of the azetidine NH without competing reactions at the piperazine secondary amine . The vendor-reported purity of 98% for the target compound establishes a suitable quality benchmark for synthetic applications, whereas the free piperazine analog (CAS 1480566-21-9) is reported at 95% purity, which may require additional purification prior to use in multi-step sequences .

Synthetic intermediate N-Acetyl protection Building block differentiation

Carbonyl-Linked Azetidine–Piperazine Connectivity Distinguishes This Scaffold from Direct C–N Linked Regioisomers Used in MAGL PET Tracers

In the target compound, the azetidine ring is connected to the piperazine via an amide (carbonyl) linkage (azetidine-3-carbonyl-piperazine). This contrasts with the scaffold employed in the Chen 2019 and Rong 2021 J. Med. Chem. MAGL PET tracer series, where the azetidine is directly attached to piperazine via a C–N bond (4-(azetidin-3-yl)piperazine) [1]. The amide linkage introduces conformational constraints (partial double-bond character, restricted rotation) and alters the hydrogen-bonding capacity relative to the amine-linked scaffold, generating a distinct pharmacophoric geometry. The lead irreversible MAGL inhibitor from the amine-linked series (compound 8, J. Med. Chem. 2019) achieved an IC₅₀ of 0.88 nM, whereas the di-amide series (Zhu 2020) produced reversible inhibitors exemplified by compound 6g [2]. This connectivity difference fundamentally determines whether the inhibitor binds MAGL irreversibly or reversibly.

Regioisomeric differentiation MAGL inhibitor scaffold Amide vs. amine linkage

Free Azetidine NH as a Synthetic Handle for Late-Stage Diversification Versus Pre-functionalized Analogs

The target compound features a free (unsubstituted) azetidine NH, while fully elaborated MAGL inhibitors in the di-amide class bear lipophilic N-acyl substituents such as 4-fluorophenyl-indole-5-carbonyl (compound 6g) or 3-Cl-6-CF₃-benzothiophene-2-carbonyl (compound 6m) at this position [1]. The free NH provides a single, well-defined site for late-stage diversification via amide coupling, sulfonylation, or reductive amination, enabling parallel library synthesis. By contrast, purchasing a pre-functionalized analog locks the user into a specific R₂ substituent. In the Zhu 2020 SAR, R₂ groups spanning >3 orders of magnitude in lipophilicity and steric bulk were systematically explored, with the most potent compounds requiring large, aromatic R₂ groups for high MAGL affinity—these would be inaccessible from a pre-functionalized intermediate bearing a different R₂ group [2].

Late-stage functionalization Parallel library synthesis Azetidine NH reactivity

Minimal Rotatable Bond Count and Low Molecular Weight Favor Crystallization and Structure-Based Drug Design Applications

With only 1 rotatable bond (the acetyl-piperazine linkage), a molecular weight of 211.26, and a TPSA of 52.65 Ų, the target compound embodies an extremely rigid, polar minimal scaffold . These physicochemical features are favorable for co-crystallization studies with target proteins: low rotatable bond count reduces conformational entropy penalties upon binding, while low molecular weight aligns with fragment-based drug design (FBDD) principles (rule-of-three compliance: MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). In contrast, lead compound 6g from the Zhu 2020 series, with multiple rotatable bonds and MW >500, is less suited for fragment screening or high-resolution crystallography without further truncation [1]. The target compound's rigidity and low complexity make it an ideal candidate for soaking experiments to obtain high-resolution ligand-bound structures of MAGL or other serine hydrolases.

Crystallography Fragment-based drug design Ligand efficiency

Vendor Purity Benchmarking: 98% Purity with Single-Lot Traceability Supports Reproducible SAR

The target compound is commercially available from Leyan (Product No. 2225078) at a certified purity of 98%, with explicit acknowledgment of inter-batch variation . This purity level compares favorably with the structurally related 4-(azetidine-3-carbonyl)-piperazine (CAS 1480566-21-9), which is listed at 95% purity . In the context of the azetidine–piperazine di-amide SAR reported by Zhu et al. (2020), where MAGL IC₅₀ differences as small as 2-fold were considered meaningful for distinguishing active from inactive analogs, a 3% impurity burden could confound potency interpretation at the margin, particularly for weakly active baseline compounds [1]. The 98% purity standard reduces the probability that observed biological activity arises from a contaminating impurity rather than the compound itself.

Purity specification Quality control Reproducibility

Optimal Application Scenarios for 1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one in Scientific Research and Industrial Procurement


MAGL Inhibitor Lead Optimization: Baseline SAR Anchor for Azetidine–Piperazine Di-Amide Libraries

The target compound serves as the minimal R₁ = CH₃, R₂ = H reference point for systematic SAR exploration of the azetidine–piperazine di-amide series reported by Zhu et al. (2020) . By establishing baseline MAGL inhibitory activity (expected to be weak or absent due to the lack of a lipophilic R₂ group), laboratories can quantitatively attribute potency gains to specific R₁ and R₂ substitutions. This deconvolution approach was implicit in the Zhu 2020 study, where the R₁ = 2-thiazole, R₂ = aryl-indole substitution pattern was identified as optimal only after comparison with less elaborated analogs.

Late-Stage Diversification Hub for Parallel Synthesis of Reversible MAGL Inhibitor Candidates

The free azetidine NH provides a single, chemically orthogonal diversification point. Using standard amide coupling conditions (HOBT/EDC·HCl, as employed in Zhu 2020 Scheme 1 [1]), a single procurement lot of the target compound can be converted into a library of 20–50 di-amide analogs by varying the R₂ carboxylic acid. This strategy reduces procurement complexity: rather than sourcing 50 individual pre-functionalized building blocks, the user acquires one core scaffold and couples it with commercially available carboxylic acids.

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Starting Point for MAGL and Serine Hydrolase Crystallography

With MW = 211.26, cLogP = −1.10, 1 HBD, 3 HBA, and only 1 rotatable bond, the target compound satisfies all fragment-based drug design 'rule-of-three' criteria . This makes it an ideal candidate for fragment screening campaigns and co-crystallization studies with MAGL or related serine hydrolases. The X-ray crystal structure of compound 6g bound to mutant human MAGL (Zhu 2020, Fig. 4–5) revealed that the azetidine-amide carbonyl forms key hydrogen bonds with the oxyanion hole residues Ala51 and Met123 [2]; the target compound, as the minimal analog, can be used to obtain a high-resolution structure of the unelaborated scaffold in the same binding pocket.

Selective Azetidine-N Functionalization Without Piperazine Protection/Deprotection Steps

The N-acetyl group on the piperazine ring acts as a protecting group, enabling chemoselective functionalization at the azetidine NH without competing reaction at the piperazine secondary amine. This eliminates one full protection/deprotection cycle relative to synthetic routes starting from 4-(azetidine-3-carbonyl)-piperazine (CAS 1480566-21-9), where both nitrogens are initially free [1]. In multi-step library synthesis, this translates to reduced step count, higher overall yield, and lower solvent/reagent consumption—factors that become economically significant at gram-to-kilogram scale.

Quote Request

Request a Quote for 1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.